

# Application Note: Heterocyclic Synthesis using Dimethyl Cyanocarbonimidate

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## Compound of Interest

Compound Name: *Dimethyl cyanocarbonimidate*

CAS No.: 24771-25-3

Cat. No.: B1607175

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## Executive Summary

**Dimethyl cyanocarbonimidate** (DCC), also known as dimethyl N-cyanoimidocarbonate, is a versatile 1,1-biselectrophile used extensively in the synthesis of N-cyano-functionalized heterocycles and pharmaceutical intermediates. Its unique structure—featuring two methoxy leaving groups activated by an electron-withdrawing cyanoimine moiety—allows for controlled, stepwise nucleophilic displacement.

This guide details the strategic application of DCC in constructing 1,2,4-triazoles, pyrimidines, and cyanoguanidines (precursors to Histamine H2 antagonists like Cimetidine). Unlike its sulfur analog (dimethyl N-cyanodithioiminocarbonate), DCC offers a "green" advantage by eliminating the generation of noxious methyl mercaptan gas, making it a preferred reagent for scalable pharmaceutical manufacturing.

## Chemical Profile & Reactivity[1][2][3][4]

Compound: **Dimethyl cyanocarbonimidate** CAS: 24771-38-0 Formula:

Role: 1,1-Biselectrophile / N-Cyano Transfer Agent

## Reactivity Mechanism

DCC operates via an addition-elimination mechanism (

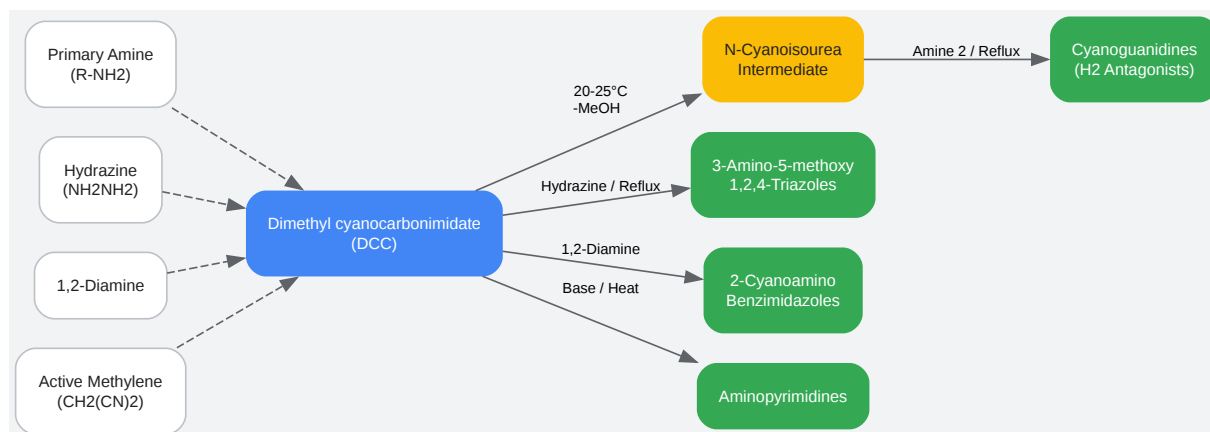
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carbon).

- **First Displacement (Mild Conditions):** The first methoxy group is displaced by a nucleophile (amine, hydrazine) at ambient temperatures to form an O-methyl-N-cyanoisourea.
- **Second Displacement (Forcing Conditions):** The second methoxy group is displaced at elevated temperatures (reflux), allowing for the formation of asymmetric cyanoguanidines or ring closure.

## Reaction Landscape

The following diagram illustrates the diverse synthetic pathways accessible from DCC.



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Figure 1: Synthetic divergence of **Dimethyl cyanocarbonimidate** based on nucleophile selection.

## Strategic Application: Cimetidine Precursor

### Synthesis

Target: Synthesis of N-cyano-N'-substituted guanidines. Relevance: This chemistry is the backbone of producing Histamine H2 receptor antagonists (e.g., Cimetidine).

### Mechanism

The synthesis exploits the difference in reactivity between the two methoxy groups. By controlling temperature, one can isolate the O-methyl-N-cyanoisourea intermediate, which is then reacted with a second amine (methylamine) to form the final drug scaffold.

### Protocol A: Stepwise Displacement

Objective: Synthesis of N-cyano-N'-[2-((5-methyl-1H-imidazol-4-yl)methylthio)ethyl]-O-methylisourea.

Reagents:

- **Dimethyl cyanocarbonimidate** (1.0 eq)
- 4-((2-Aminoethyl)thiomethyl)-5-methylimidazole (1.0 eq)
- Solvent: Isopropanol or Acetonitrile
- Base: None required (Reaction is self-driving), or catalytic Et<sub>3</sub>N.

Step-by-Step Methodology:

- Preparation: Dissolve **Dimethyl cyanocarbonimidate** (11.4 g, 100 mmol) in Isopropanol (100 mL) at ambient temperature (20–25°C).
- Addition: Add the amine precursor (dissolved in minimal isopropanol) dropwise over 30 minutes. Note: Exothermic reaction. Maintain temp < 30°C to prevent double displacement.
- Incubation: Stir at room temperature for 3–4 hours. Monitor by TLC (System: EtOAc/MeOH 9:1). The starting material spot (DCC) should disappear.

- Isolation (Intermediate): The O-methylisourea often precipitates. If not, concentrate in vacuo to 50% volume and cool to 0°C. Filter the white solid.
  - Yield Expectation: 85–90%
  - Purity Check: <sup>1</sup>H NMR (Singlet at ~3.8-4.0 ppm corresponding to one -OMe group).
- Conversion to Guanidine: Resuspend the intermediate in Ethanol. Add excess Methylamine (33% in EtOH). Heat to reflux for 2–4 hours.
- Final Workup: Concentrate to dryness. Recrystallize from Acetonitrile/Water.

## Strategic Application: 1,2,4-Triazole Construction

Target: 3-Amino-5-methoxy-1,2,4-triazole derivatives. Relevance: Triazoles are bioisosteres for amides and are found in antifungal and oncology drugs.

### Protocol B: Cyclization with Hydrazine

This reaction involves a "double displacement" followed by an intramolecular cyclization.

Reagents:

- **Dimethyl cyanocarbonimidate** (10 mmol)
- Hydrazine Hydrate (80% or 100%, 12 mmol)
- Solvent: Methanol

Step-by-Step Methodology:

- Setup: In a round-bottom flask equipped with a reflux condenser, dissolve DCC (1.14 g, 10 mmol) in Methanol (15 mL).
- Addition: Add Hydrazine Hydrate (0.60 g, 12 mmol) slowly at 0°C.
- Reaction: Allow to warm to room temperature for 1 hour, then heat to reflux (65°C) for 6–8 hours.

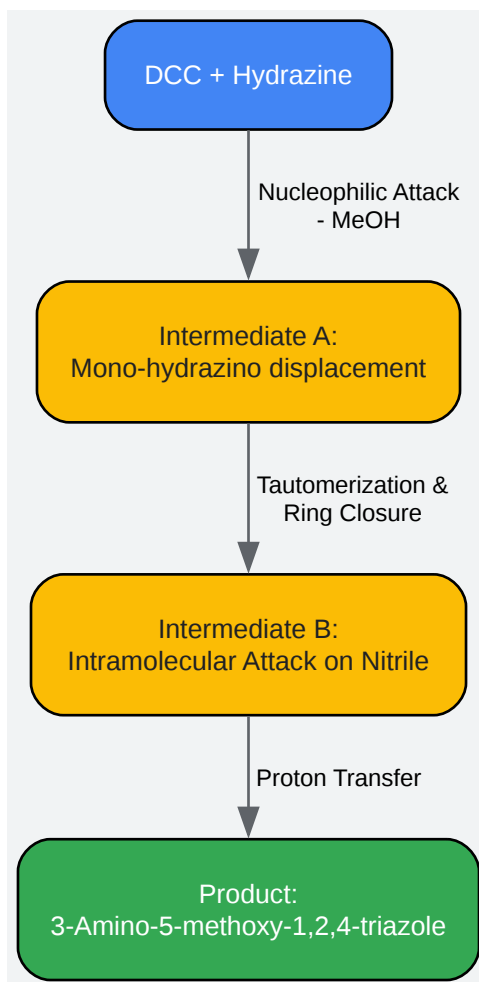
- Observation: Evolution of methanol occurs. A precipitate may form during reflux.[1]
- Workup: Cool the reaction mixture to 0°C.
- Filtration: Filter the solid product. Wash with cold methanol (2 x 5 mL) and diethyl ether.
- Purification: If necessary, recrystallize from Ethanol/Water.

Data Summary Table:

Parameter	Protocol A (Linear)	Protocol B (Cyclic)
Primary Nucleophile	Primary Amine (1.0 eq)	Hydrazine (1.2 eq)
Temperature	20–25°C (Controlled)	65°C (Reflux)
Key Intermediate	O-Methylisourea (Stable)	Amidrazone (Transient)
Leaving Group	1 eq Methanol	2 eq Methanol
Final Product	Cyanoguanidine	1,2,4-Triazole

## Visualizing the Mechanism

The following diagram details the electron flow during the triazole formation.



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Figure 2: Mechanistic pathway for the cyclization of DCC with hydrazine.

## Troubleshooting & Optimization

- **Odor Control:** While DCC is an oxygen analog, commercial samples may contain trace sulfur impurities. Use a bleach trap for exhaust gases if sulfur odors are detected.
- **Regioselectivity:** In Protocol A, if the bis-substituted product (cyanoguanidine) forms prematurely, lower the reaction temperature to 0°C and ensure slow addition of the amine.
- **Solubility:** DCC is soluble in MeOH, EtOH, and CH<sub>2</sub>Cl<sub>2</sub>. If the nucleophile is a salt (e.g., amine hydrochloride), add 1.0 eq of NaOMe or Et<sub>3</sub>N to liberate the free base.

## Safety & Handling

- Hazard Class: Corrosive (Skin/Eye), Acute Toxic.
- Cyanide Risk: Under strongly acidic conditions or metabolic breakdown, cyano- compounds can release cyanide. Work in a well-ventilated fume hood.
- Storage: Moisture sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hydrolysis yields dimethyl carbonate and cyanamide.

## References

- Preparation of Cimetidine Precursors
  - Source: European Patent Office (EP 0279161 A2). "A process for the preparation of cimetidine."<sup>[2]</sup>
  - URL:
- Triazole Synthesis
  - Source: Dolzhenko, A. V., et al. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides." RSC Advances.
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